molecular formula C10H10ClNO B1506129 9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B1506129
M. Wt: 195.64 g/mol
InChI Key: HRNJSAZGWAHHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: is a chemical compound with the molecular formula C10H10ClNO It is a member of the benzoazepine family, characterized by a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted benzoazepines, amine derivatives, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: This compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of benzoazepine derivatives.

    Industrial Applications: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the azepine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Uniqueness

9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

9-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H10ClNO/c11-8-4-1-3-7-9(13)5-2-6-12-10(7)8/h1,3-4,12H,2,5-6H2

InChI Key

HRNJSAZGWAHHNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=CC=C2)Cl)NC1

Origin of Product

United States

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